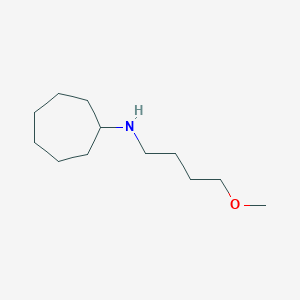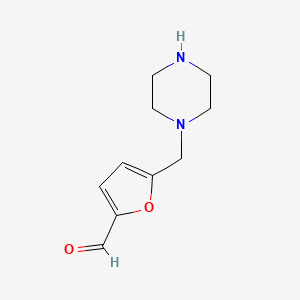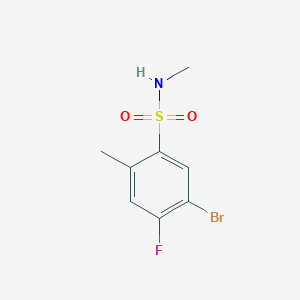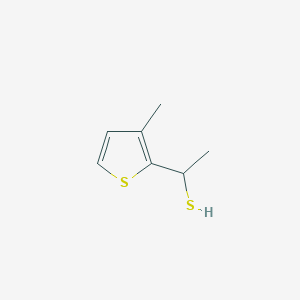![molecular formula C13H19N3O4S B15272465 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine is a compound with a molecular formula of C13H19N3O4S and a molecular weight of 313.37 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals .
Méthodes De Préparation
The synthesis of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine typically involves the reaction of piperidine derivatives with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It can be used in the study of biological pathways involving piperidine-containing compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine involves its interaction with biological targets, such as enzymes or receptors. The piperidine ring can interact with various molecular targets, influencing biological pathways and exerting its effects. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .
Comparaison Avec Des Composés Similaires
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine can be compared with other piperidine derivatives, such as:
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol: This compound has a similar structure but with an additional hydroxyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19N3O4S |
|---|---|
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
1-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]ethanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-10(14)11-5-4-8-15(9-11)21(19,20)13-7-3-2-6-12(13)16(17)18/h2-3,6-7,10-11H,4-5,8-9,14H2,1H3 |
Clé InChI |
KLLSAOGXTAFANH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



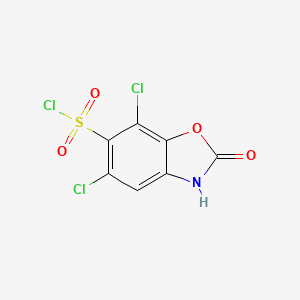
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
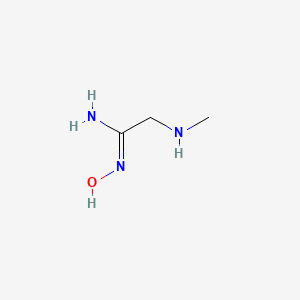

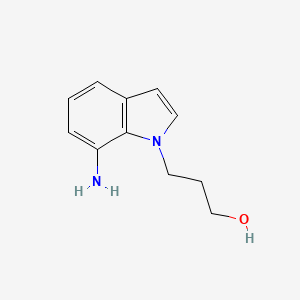
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
